molecular formula C20H20F3N3O2 B2562779 2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1251557-72-8

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2562779
CAS No.: 1251557-72-8
M. Wt: 391.394
InChI Key: RDKANUSZIWFRMO-UHFFFAOYSA-N
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Description

2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3O2 and its molecular weight is 391.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structural features similar to the target molecule have been evaluated for their antimicrobial properties. For instance, rhodanine-3-acetic acid-based amides have demonstrated significant activity against a variety of bacterial, mycobacterial, and fungal pathogens. These compounds show promise in addressing drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting specific microbial vulnerabilities with minimum inhibitory concentrations indicating potent activity. The antimicrobial efficacy of these compounds highlights their potential in developing new therapeutic agents to combat infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Research into thiazolidin-4-one derivatives and benzimidazole-based structures related to the target compound reveals their potential in antitumor applications. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth. The structural modifications in these molecules play a crucial role in their activity, suggesting that fine-tuning the chemical structure could lead to potent anticancer agents. The exploration of these compounds underscores the importance of chemical design in developing new treatments for cancer (Sharma et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, which share functional groups with the target compound, have focused on their photovoltaic efficiency and ligand-protein interactions. These compounds have been subjected to spectroscopic and quantum mechanical studies to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their interactions with biological targets like Cyclooxygenase 1 (COX1) have been analyzed through molecular docking, revealing insights into their binding affinities and mechanism of action. Such research demonstrates the multifaceted applications of these compounds, ranging from renewable energy technologies to bioactive agents (Mary et al., 2020).

Properties

IUPAC Name

2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c1-12(2)13-3-5-14(6-4-13)26-10-9-25(20(26)28)11-17(27)24-16-8-7-15(21)18(22)19(16)23/h3-8,12H,9-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKANUSZIWFRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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